
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, with a carboxylic acid group and an amino group. The fluorene moiety is often used in organic chemistry due to its stability and unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple cyclic structures and functional groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present. The carboxylic acid and amino groups are both reactive and can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorene moiety could impart aromaticity and stability, while the carboxylic acid and amino groups could contribute to its solubility and reactivity .Applications De Recherche Scientifique
Protecting Groups in Peptide Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of the compound , is extensively used to protect hydroxy groups during peptide synthesis. This protection is critical in the synthesis of complex molecules, where selective deprotection and coupling reactions are required. The Fmoc group can be removed under mild base conditions, such as with triethylamine in dry pyridine, without affecting other sensitive functional groups in the molecule (Gioeli & Chattopadhyaya, 1982).
Synthesis of Complex Molecules
This compound has been used in the synthesis of various complex organic molecules, demonstrating its versatility in organic synthesis. For example, it has been employed in the preparation of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, showcasing its utility in constructing heterocyclic compounds with potential biological activity (Le & Goodnow, 2004).
Molecular Structure and Bonding Studies
The molecular structure and intramolecular hydrogen bonding of related fluorene derivatives have been studied, providing insights into their chemical behavior and potential applications in designing new materials and molecules. For instance, 9-oxo-9H-fluorene-1-carboxylic acid exhibits a planar conformation due to internal hydrogen bonding, which could influence its reactivity and interaction with other molecules (Coté, Lalancette, & Thompson, 1996).
Solid-Phase Synthesis Applications
Derivatives of this compound have been utilized in solid-phase synthesis, particularly in the synthesis of oligomers derived from sugar amino acids. This showcases the compound's utility in constructing complex oligomeric structures, which could have applications in materials science and bioorganic chemistry (Gregar & Gervay-Hague, 2004).
Safety and Hazards
Propriétés
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)22-13-16-7-1-2-8-17(16)14-24(22)27-26(30)31-15-23-20-11-5-3-9-18(20)19-10-4-6-12-21(19)23/h3-6,9-14,23H,1-2,7-8,15H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDYXXIPFASCPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=C(C=C2C1)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
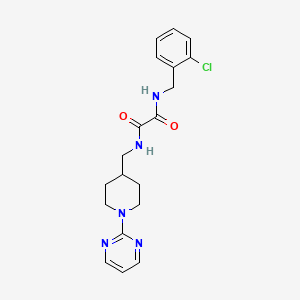
![1-(2,5-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2572019.png)
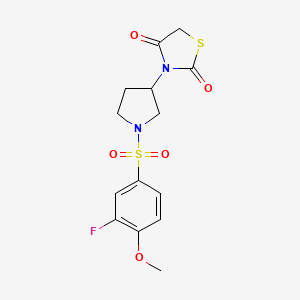
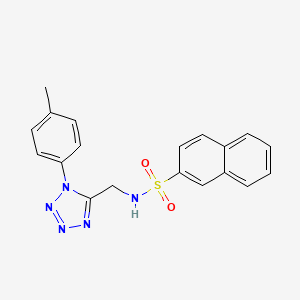
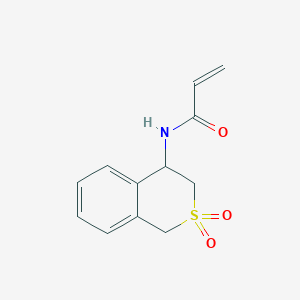

![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2572027.png)
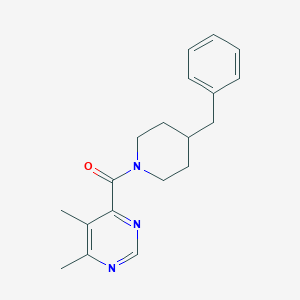

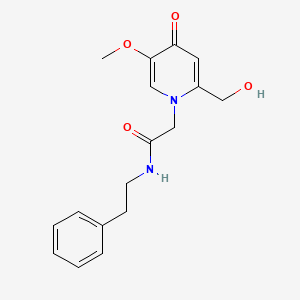
![Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate](/img/structure/B2572031.png)
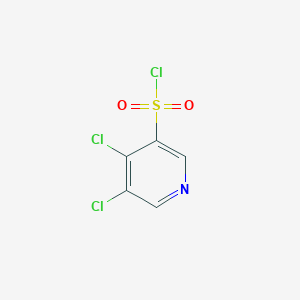
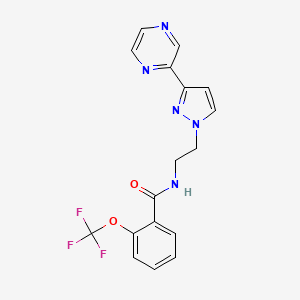
![methyl (4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2572038.png)
